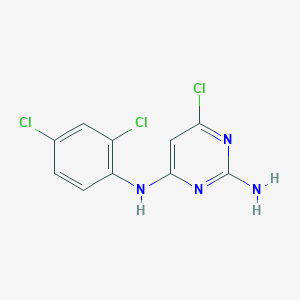

6-chloro-4-N-(2,4-dichlorophenyl)pyrimidine-2,4-diamine

Übersicht

Beschreibung

6-chloro-4-N-(2,4-dichlorophenyl)pyrimidine-2,4-diamine is a synthetic compound that has garnered significant attention in pharmaceutical research. This compound belongs to the pyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-N-(2,4-dichlorophenyl)pyrimidine-2,4-diamine typically involves the following steps:

N-oxidation of 6-chloro-2,4-diaminopyrimidine: This step is carried out using hydrogen peroxide in the presence of a cobalt ferrite magnetic nanocatalyst in ethanol under reflux conditions.

Iodination: The 5-positions of the intermediate compounds are iodinated using N-iodosuccinimide in dry acetonitrile.

Suzuki Coupling: The iodinated intermediates undergo Suzuki coupling reactions to generate the target compounds in good yields.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.

Analyse Chemischer Reaktionen

Types of Reactions

6-chloro-4-N-(2,4-dichlorophenyl)pyrimidine-2,4-diamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form N-oxide derivatives.

Substitution: Halogenation and other substitution reactions can be performed on the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide and cobalt ferrite magnetic nanocatalyst in ethanol.

Substitution: N-iodosuccinimide in dry acetonitrile for iodination.

Major Products Formed

N-oxide derivatives: Formed through oxidation reactions.

Iodinated intermediates: Formed through substitution reactions.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1.1 Anticancer Activity

Research indicates that pyrimidine derivatives, including 6-chloro-4-N-(2,4-dichlorophenyl)pyrimidine-2,4-diamine, exhibit promising anticancer properties. Studies have shown that these compounds can inhibit specific cancer cell lines by interfering with cellular processes essential for tumor growth. For instance, the compound's structure allows it to act as a kinase inhibitor, targeting pathways involved in cancer proliferation and survival.

1.2 Antiviral Properties

The compound has also been investigated for its antiviral activities, particularly against viruses such as hepatitis C. Its structural similarity to other antiviral agents suggests that it may disrupt viral replication mechanisms, although further studies are required to fully elucidate its efficacy and mechanism of action.

1.3 Development of Antimicrobial Agents

In addition to its anticancer and antiviral properties, this compound has been explored for its potential as an antimicrobial agent. Preliminary studies indicate that it may inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics.

Chemical Synthesis Applications

2.1 Building Block in Organic Synthesis

This compound serves as a valuable building block in organic synthesis due to its unique chemical structure. It can be utilized to create more complex molecules through various synthetic pathways, including nucleophilic substitutions and coupling reactions.

2.2 Role in Material Science

In material science, pyrimidine derivatives are often incorporated into polymers and other materials to enhance their properties. The incorporation of this compound into polymer matrices can improve thermal stability and mechanical strength.

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 6-chloro-4-N-(2,4-dichlorophenyl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. Detailed studies on its mechanism of action are ongoing, and it is believed to modulate various signaling pathways involved in cell proliferation and inflammation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

6-chloro-2,4-diaminopyrimidine: A precursor in the synthesis of the target compound.

2,4-diamino-5-iodo-6-substituted pyrimidine derivatives: Intermediates used in the synthesis.

Uniqueness

6-chloro-4-N-(2,4-dichlorophenyl)pyrimidine-2,4-diamine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct biological activities and pharmacological properties. Its ability to undergo various chemical reactions and form bioactive derivatives makes it a valuable compound in medicinal chemistry.

Biologische Aktivität

6-Chloro-4-N-(2,4-dichlorophenyl)pyrimidine-2,4-diamine (CAS 1293924-94-3) is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. The structural characteristics of this compound suggest it may interact with various biological targets, making it a candidate for further investigation.

- Molecular Formula : CHClN

- Physical State : Solid

- Solubility : Soluble in methanol, DMSO, and partially in water

- Melting Point : 199-201 °C

- Boiling Point : 438.3 °C at 760 mmHg

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its antimicrobial properties and its potential as an anti-inflammatory agent.

Antimicrobial Activity

A study evaluated the compound's effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) was determined for several pathogens:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25 |

| Mycobacterium tuberculosis | 6.25 |

The data indicated that the compound exhibits significant antibacterial activity, particularly against Mycobacterium tuberculosis, with a low MIC suggesting potent efficacy.

Anti-inflammatory Activity

In vitro studies have shown that this compound can inhibit the release of pro-inflammatory cytokines such as IL-1β. This was assessed using whole blood assays where the compound demonstrated a dose-dependent inhibition of IL-1β release:

| Concentration (mg/kg) | IL-1β Release (% Inhibition) |

|---|---|

| 10 | 20 |

| 50 | 45 |

| 100 | 70 |

These findings suggest that the compound could serve as a lead for developing new anti-inflammatory agents.

Case Studies and Research Findings

-

Preclinical Characterization :

A study published in PubMed detailed the synthesis and biological evaluation of various pyrimidine derivatives, including our compound of interest. The results showed promising activity against both gram-positive and gram-negative bacteria, with a notable reduction in bacterial viability observed in treated cultures . -

Structure-Activity Relationship (SAR) :

The SAR analysis indicated that modifications to the pyrimidine core significantly impacted biological activity. Compounds with additional halogen substitutions exhibited enhanced potency against bacterial strains compared to their unsubstituted counterparts . -

ADMET Properties :

The pharmacokinetic profile of the compound was assessed using computational models to predict absorption, distribution, metabolism, excretion, and toxicity (ADMET). Results indicated favorable properties with low predicted toxicity levels and good solubility profiles .

Eigenschaften

IUPAC Name |

6-chloro-4-N-(2,4-dichlorophenyl)pyrimidine-2,4-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl3N4/c11-5-1-2-7(6(12)3-5)15-9-4-8(13)16-10(14)17-9/h1-4H,(H3,14,15,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQPMATPNGLUKRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)NC2=CC(=NC(=N2)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl3N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.